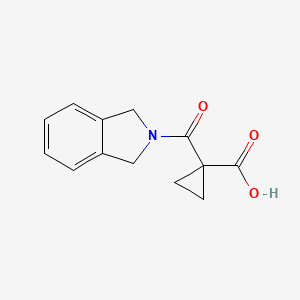

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-dihydroisoindole-2-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENDIPWTRHVRMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N2CC3=CC=CC=C3C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459289-81-6 | |

| Record name | 1-(isoindoline-2-carbonyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the isoindoline core. One common method involves the cyclization of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The cyclopropane ring is then introduced through a series of reactions involving cyclopropanation of the appropriate intermediates under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Trifluoromethyl)cyclopropanecarboxylic Acid

- Structure : Cyclopropane ring with a trifluoromethyl (-CF₃) substituent and a carboxylic acid group.

- Molecular Weight : ~180.1 g/mol (estimated).

- Key Findings: Used in the synthesis of cannabinoid receptor modulators (e.g., Compound 764 in ). The electron-withdrawing -CF₃ group enhances metabolic stability and influences lipophilicity, critical for CNS-targeting drugs.

- Comparison: Unlike the isoindoline substituent, -CF₃ is smaller and non-aromatic, favoring different pharmacokinetic profiles .

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives

- Structure: Cyclopropane ring with aryl and aminomethyl substituents.

- Key Findings: Derivatives like midalcipran () exhibit potent antidepressant activity, surpassing imipramine in preclinical models. The aminomethyl group enables hydrogen bonding, while the aryl group enhances target affinity.

- Comparison : The isoindoline substituent’s bulkiness may reduce BBB permeability compared to midalcipran’s simpler aryl group, but its aromaticity could improve receptor binding .

1-(Thien-2-yl)cyclopropanecarboxylic Acid

- Structure : Cyclopropane ring with a thiophene substituent.

- Molecular Weight : 168.21 g/mol ().

- Key Findings : Used in halogen bonding studies for protein-ligand interactions. The thiophene group provides a sulfur heteroatom for unique electronic interactions.

- Comparison : The isoindoline group’s larger aromatic system may offer stronger π-π interactions but lower solubility than thiophene .

1-(Boc-Amino)cyclopropanecarboxylic Acid

- Structure: Cyclopropane ring with a tert-butoxycarbonyl (Boc)-protected amino group.

- Molecular Weight : 201.22 g/mol ().

- Key Findings : A building block in peptide synthesis, where the Boc group protects amines during coupling reactions.

- Comparison : The isoindoline substituent lacks a protecting group, making the target compound more reactive but less stable in synthetic workflows .

Halogenated Derivatives (Fluoro- and Iodo-)

- 1-Fluorocyclopropane-1-carboxylic Acid ():

- Fluorine’s electronegativity alters electronic properties, enhancing acidity (pKa ~2–3). Used in radiopharmaceuticals.

- 1-Iodocyclopropanecarboxylic Acid ():

- Iodine’s polarizability supports cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight = 211.99 g/mol.

- Comparison : Halogens provide distinct reactivity (e.g., fluorine for stability, iodine for synthesis), whereas the isoindoline group prioritizes target engagement .

Data Table: Key Properties of Cyclopropanecarboxylic Acid Derivatives

Biological Activity

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an isoindoline moiety linked to a cyclopropane ring via a carbonyl group. Its molecular formula is with a molecular weight of 231.25 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer properties.

- Receptor Interaction : It can bind to various receptors, influencing signaling pathways related to inflammation and apoptosis.

- Chemical Reactivity : The compound undergoes several chemical reactions, including oxidation and reduction, which may contribute to its biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects, potentially making it useful in treating infections.

- Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines, with indications of significant cytotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key enzymes involved in proliferation |

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent increase in cell death, attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could be further developed as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of cyclopropane-carboxylic acid derivatives typically involves [2+1] cyclopropanation strategies or ring-strain-driven functionalization. For analogs like 1-(Boc-Amino)cyclopropanecarboxylic acid, optimized routes include:

- Route A : Use of THF as a solvent with carbodiimide coupling agents (e.g., DCC) at 0–25°C for 12–24 hours, achieving >90% yield .

- Route B : Dichloromethane-based reactions with HATU/DIPEA activation under inert atmospheres, followed by purification via flash chromatography .

For 1-(Isoindoline-2-carbonyl) derivatives, consider:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use NIOSH-approved P95 respirators and EN 166-compliant safety goggles to prevent inhalation/ocular exposure. Wear nitrile gloves inspected for integrity before use .

- Storage : Store in airtight containers under nitrogen at –20°C to minimize hydrolysis. Avoid exposure to moisture or light, as cyclopropane rings are prone to ring-opening under acidic/basic conditions .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the stereochemistry of cyclopropane-containing compounds like this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data) .

- NMR Spectroscopy : Analyze H-H coupling constants (e.g., vs. in cyclopropane rings) and NOESY correlations to infer spatial arrangements .

- Comparative Analysis : Benchmark against known stereoisomers (e.g., (1R,2S)- vs. (1S,2R)-cyclopropane derivatives) using chiral HPLC (Chiralpak IA/IB columns) .

Q. How can contradictory data in solubility or reactivity of cyclopropane derivatives be resolved?

Methodological Answer:

-

Solubility Discrepancies :

- Experimental Validation : Use shake-flask method (OECD 105) in buffered solutions (pH 1.2–7.4) to measure log P and aqueous solubility. Account for ionization using Henderson-Hasselbalch adjustments .

- Computational Modeling : Apply COSMO-RS or QSPR models to predict solubility, cross-validated with experimental data .

-

Reactivity Conflicts :

Q. What strategies are effective for assessing the biological activity of this compound analogs?

Methodological Answer:

- In Vitro Assays :

- SAR Studies : Modify the isoindoline carbonyl group (e.g., substituents at position 5) and correlate changes with activity using 3D-QSAR models .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, log P) for novel cyclopropane derivatives?

Methodological Answer:

- Experimental Determination :

- Data Gap Mitigation : Cross-reference analogous compounds (e.g., 1-Aminocyclopropanecarboxylic acid, log P = –1.2) to estimate properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.